GS-9148 vs. Tenofovir: Renal hOAT1 Transport Efficiency and Cytotoxicity Comparison
In direct comparative renal transport studies, GS-9148 exhibited 60- to 100-fold lower efficiency of transport (Vmax/Km) via human organic anion transporter 1 (hOAT1) compared to the acyclic nucleotides tenofovir, adefovir, and cidofovir [1]. Consequently, in cells overexpressing hOAT1, GS-9148 was 20- to 300-fold less cytotoxic than these acyclic nucleotide comparators [1]. This reduced hOAT1-mediated uptake translates to limited renal accumulation in vivo following oral prodrug administration, with lower net active tubular secretion in dogs compared to acyclic nucleotide analogs [1].
| Evidence Dimension | hOAT1-mediated transport efficiency (Vmax/Km) and cytotoxicity |
|---|---|
| Target Compound Data | hOAT1 transport: 60- to 100-fold lower efficiency; cytotoxicity in hOAT1-overexpressing cells: 20- to 300-fold lower |
| Comparator Or Baseline | Tenofovir, adefovir, cidofovir (acyclic nucleotides): baseline transport efficiency and cytotoxicity |
| Quantified Difference | 60- to 100-fold lower transport efficiency; 20- to 300-fold lower cytotoxicity |
| Conditions | In vitro hOAT1-expressing cell transport assays; cytotoxicity assays in hOAT1-overexpressing cells; in vivo renal accumulation studies in dogs following oral [14C]GS-9131 administration |
Why This Matters
Substantially reduced hOAT1-mediated renal uptake predicts lower nephrotoxic potential, a critical safety differentiator for chronic HIV therapy selection where tenofovir-associated renal adverse effects limit long-term use.
- [1] Cihlar T, Laflamme G, Fisher R, Ray AS, Vela JE, Mackman RL, et al. Novel nucleotide human immunodeficiency virus reverse transcriptase inhibitor GS-9148 with a low nephrotoxic potential: characterization of renal transport and accumulation. Antimicrob Agents Chemother. 2009 Jan;53(1):150-6. PMID: 19001115. View Source
